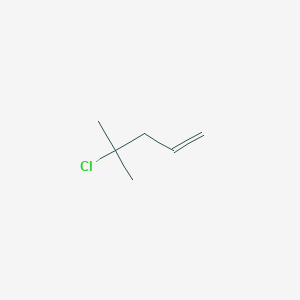

4-Chloro-4-methylpent-1-ene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-4-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-4-5-6(2,3)7/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQOCFOGQMCFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556959 | |

| Record name | 4-Chloro-4-methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53875-83-5 | |

| Record name | 4-Chloro-4-methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 4 Methylpent 1 Ene

Classical Approaches to Halogenated Terminal Alkenes

Traditional methods for synthesizing halogenated alkenes have long been the foundation of organic chemistry, relying on well-understood reactions like hydrohalogenation and elimination.

Hydrochlorination of 4-Methylpent-1-ene: Mechanistic and Regioselective Considerations

The hydrohalogenation of alkenes is a fundamental electrophilic addition reaction. nih.gov When applying this reaction to an unsymmetrical alkene such as 4-methylpent-1-ene, the regioselectivity is typically governed by Markovnikov's rule. cutm.ac.in This rule posits that the hydrogen atom of the hydrogen halide (HX) adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. cutm.ac.in

In the case of 4-methylpent-1-ene, the reaction with hydrogen chloride (HCl) would proceed as follows:

Step 1: Protonation. The electrophilic proton (H⁺) from HCl is attacked by the nucleophilic π-bond of the alkene. This can occur at either carbon of the double bond.

Protonation of C1 yields a more stable secondary carbocation at C2.

Protonation of C2 would yield a less stable primary carbocation at C1.

Step 2: Nucleophilic Attack. The chloride ion (Cl⁻) then attacks the more stable secondary carbocation.

This mechanism predicts the formation of 2-chloro-4-methylpentane, not 4-chloro-4-methylpent-1-ene. The direct hydrochlorination of 4-methylpent-1-ene does not yield the target compound under standard conditions due to these regioselective principles and the lack of a rearrangement pathway that would move the charge to the C4 position while preserving a double bond at C1.

A more chemically sound classical approach to synthesizing 4-chloro-4-methylpent-1-ene involves the reaction of 4-methylpent-1-en-4-ol with hydrogen chloride. This reaction proceeds via an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, where the tertiary alcohol is converted into the corresponding tertiary chloride, leaving the unreactive terminal double bond intact.

| Starting Material | Reagent | Product | Reaction Type |

| 4-Methylpent-1-ene | HCl | 2-Chloro-4-methylpentane | Electrophilic Addition |

| 4-Methylpent-1-en-4-ol | HCl | 4-Chloro-4-methylpent-1-ene | Sₙ1 Substitution |

Alkyl Halide Elimination Reactions for Alkene Formation

Elimination reactions of alkyl halides are a cornerstone of alkene synthesis. tcu.edulibretexts.org These reactions, typically occurring under basic conditions, involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form a π-bond. libretexts.org The two primary mechanisms are the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways. libretexts.org

E2 Mechanism: This is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the leaving group departs simultaneously. chemistrysteps.com The rate of this reaction is dependent on the concentration of both the substrate and the base. tcu.edu To favor the formation of a terminal alkene (a Hofmann product) over a more substituted internal alkene (a Zaitsev product), a sterically hindered or "bulky" base, such as potassium tert-butoxide, is often employed. tcu.edu

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base in a fast second step. libretexts.org This pathway is more prone to rearrangements and often competes with Sₙ1 substitution.

In principle, 4-chloro-4-methylpent-1-ene could be synthesized via a controlled E2 dehydrohalogenation of a suitable dihalide precursor, such as 1,4-dichloro-4-methylpentane. The careful choice of a bulky base would be critical to selectively abstract a proton from C2 (rather than C5 or C3) to generate the desired terminal double bond.

| Mechanism | Substrate Requirement | Base Requirement | Key Feature |

| E2 | Good leaving group, accessible β-hydrogen | Strong base (bulky base for terminal alkenes) | Concerted, single-step reaction chemistrysteps.com |

| E1 | Good leaving group, ability to form stable carbocation | Weak base | Carbocation intermediate, prone to rearrangement libretexts.org |

Advanced Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. Electrocatalysis represents a significant advancement in this area for the synthesis of halogenated compounds.

Electrocatalytic Halogenation Routes to Chlorinated Olefins

Electrocatalytic halogenation has emerged as a powerful and sustainable alternative to traditional methods that often require hazardous reagents like elemental chlorine or bromine. acs.orgmdpi.comresearchgate.net This approach utilizes electrical current to generate reactive halogen species in situ from simple, stable halide salts such as sodium chloride (NaCl). nih.govacs.org The merger of electrochemistry with redox metal catalysis can lead to reactions with broad substrate scope and high regio- and chemoselectivity under mild conditions. acs.org

These electrochemical methods offer several advantages:

Safety: Avoids the handling of toxic and hazardous molecular halogens. mdpi.com

Sustainability: Reduces chemical waste and can be powered by renewable energy sources. researchgate.net

Control: Reaction parameters can be precisely controlled by adjusting the electrical potential or current. mdpi.com

Mechanistic Insights into Electrochemical Chlorination of Alkenes

The mechanism of electrochemical chlorination involves the oxidation of a halide source at the anode to generate a reactive electrophilic halogenating agent. acs.orgencyclopedia.pub For instance, the oxidation of chloride ions can produce chlorine radicals or other active chlorine species.

A plausible mechanistic scenario involves the following steps: acs.org

Anodic Oxidation: At the anode, a chloride salt is oxidized to generate a reactive chlorine species. In catalyzed reactions, a metal catalyst (e.g., Manganese) can mediate this process, forming a metal-chlorine intermediate. acs.org

Electrophilic Attack: The electro-generated electrophile attacks the π-bond of the alkene substrate. This can lead to the formation of a carbon-centered radical intermediate. acs.org

Halogen Transfer: The resulting radical intermediate then abstracts a chlorine atom, often from the catalyst which acts as a halogen shuttle, to yield the final chlorinated product and regenerate the catalyst. acs.org

Alternatively, pathways involving the formation of a cyclic halonium ion, similar to classical halogenation, can also occur, followed by nucleophilic attack. masterorganicchemistry.comlibretexts.org

Role of Catalysts and Supporting Electrolytes in Electrohalogenation

Catalysts and supporting electrolytes are essential components of electrohalogenation systems, often playing multiple roles. acs.orgceric-eric.eu

Supporting Electrolytes: The primary role of a supporting electrolyte is to ensure the conductivity of the solution, allowing current to flow. nih.gov In many electrohalogenation protocols, the electrolyte, often an alkali or ammonium (B1175870) halide salt (e.g., LiBr, NBu₄Br), also serves as the source of the halide, fulfilling a dual purpose. mdpi.comencyclopedia.pub The choice and concentration of the electrolyte can significantly influence the reaction's efficiency and product distribution. nih.gov

Catalysts: Electrocatalysts, typically transition metal complexes or specific electrode materials, facilitate the reaction by lowering the activation energy. ceric-eric.eu They can mediate the electron transfer process at the electrode surface and control the selectivity of the reaction. For example, manganese catalysts have been used to enable "anodically coupled electrolysis," where two separate oxidation events are combined in parallel to construct vicinal C-C and C-Cl bonds in a single operation. acs.org

| Component | Primary Function | Examples |

| Supporting Electrolyte | Ensures conductivity of the medium. nih.gov | Alkali metal halides (NaCl, LiBr), Tetraalkylammonium salts (NBu₄Br) mdpi.comencyclopedia.pub |

| Catalyst | Lowers activation energy, controls selectivity. ceric-eric.eu | Manganese (Mn) complexes, Graphite electrodes, Platinum (Pt) electrodes acs.orgacs.org |

Photoredox Catalysis in Chlorination Reactions

Visible-light photoredox catalysis has emerged as a powerful strategy for activating chemical bonds under mild conditions, offering an alternative to traditional high-energy synthetic methods. semanticscholar.org This approach utilizes a photocatalyst that, upon absorbing visible light, becomes electronically excited. The excited catalyst can then engage in single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates that can undergo further transformations. semanticscholar.orgmdpi.com

In the context of chlorination, photoredox catalysis can activate otherwise stable chlorine sources. For instance, reagents like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) can be used in conjunction with a photocatalyst. semanticscholar.org The process can proceed through either an oxidative or reductive quenching cycle. In a reductive cycle, the excited photocatalyst is reduced by a donor molecule, while in an oxidative cycle, it is oxidized by an acceptor. semanticscholar.org This catalytic activation allows for the chlorination of a variety of substrates, including arenes and alkenes, under ambient temperatures. semanticscholar.org While direct studies on the photoredox-catalyzed chlorination of 4-methylpent-1-ene are not extensively detailed, the general principles suggest a viable pathway. The mechanism would likely involve the photocatalytic generation of a chlorine radical or an electrophilic chlorine species that then reacts with the alkene. semanticscholar.org

Key features of photoredox-catalyzed chlorination include:

Mild Reaction Conditions: Reactions are often conducted at room temperature using visible light, reducing energy consumption. semanticscholar.org

High Selectivity: Photocatalysis can offer enhanced chemo- and regioselectivity compared to traditional methods. semanticscholar.org

Generation of Reactive Intermediates: The process facilitates the formation of high-energy radical intermediates from stable precursors. semanticscholar.org

Green Chemistry Principles in 4-Chloro-4-methylpent-1-ene Synthesis

The integration of green chemistry principles is crucial for developing sustainable chemical manufacturing processes. For the synthesis of 4-Chloro-4-methylpent-1-ene, this involves the use of safer reagents and solvents, and strategies to minimize waste.

Utilization of Trichloroisocyanuric Acid (TCCA) as a Chlorinating Agent

Trichloroisocyanuric acid (TCCA) is a prime example of a green chlorinating agent for the synthesis of chlorinated alkenes. benthamdirect.comrsc.org It is a stable, non-toxic, inexpensive, and easy-to-handle solid, making it a safer alternative to gaseous chlorine or other hazardous reagents. benthamdirect.comrsc.orgorganic-chemistry.org TCCA serves as an efficient electrophilic chlorine source for the chlorination of unsaturated carbon-carbon bonds in alkenes. benthamdirect.comrsc.org

The reaction of an alkene with TCCA typically proceeds under mild conditions, often at room temperature, and can be performed in various solvents. organic-chemistry.org A significant advantage of using TCCA is that its byproduct, cyanuric acid, is a non-toxic solid that can be easily removed from the reaction mixture by filtration. benthamdirect.comrsc.orggoogle.com Furthermore, the recovered cyanuric acid can be reprocessed back into TCCA, adhering to the principles of atom economy and waste reduction. benthamdirect.comrsc.org This cyclical process enhances the sustainability of the chlorination reaction.

Table 1: Advantages of TCCA as a Chlorinating Agent

| Feature | Description | Reference |

|---|---|---|

| Safety | Solid, stable, and non-toxic, avoiding the hazards of chlorine gas. | benthamdirect.comrsc.org |

| Cost-Effectiveness | Inexpensive and commercially available. | benthamdirect.comrsc.orgorganic-chemistry.org |

| Efficiency | Provides good to excellent yields in chlorination of alkenes under mild conditions. | organic-chemistry.org |

| Byproduct | Forms cyanuric acid, a non-toxic solid. | benthamdirect.comrsc.org |

| Recyclability | The cyanuric acid byproduct can be recovered and converted back to TCCA. | benthamdirect.comrsc.org |

| Versatility | Effective for chlorinating a wide range of unsaturated compounds. | benthamdirect.com |

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in green synthesis. For the chlorination of alkenes using TCCA, reactions have been successfully carried out in solvents such as acetic acid, aqueous acetone, and various alcohols. organic-chemistry.org The selection of a solvent is often guided by its environmental impact, recyclability, and ability to facilitate the desired reaction. acs.org Using water as a solvent or co-solvent is a particularly attractive green option, as it is non-toxic, abundant, and inexpensive. nih.gov While the solubility of organic substrates like 4-methylpent-1-ene in water can be a challenge, techniques like using phase-transfer catalysts or emulsion conditions can overcome this limitation. nih.gov

Waste minimization in the synthesis of 4-Chloro-4-methylpent-1-ene is intrinsically linked to the use of reagents like TCCA, where the main byproduct is recyclable. benthamdirect.comrsc.org This approach aligns with the green chemistry principle of designing syntheses that maximize the incorporation of all materials used in the process into the final product. Further strategies include optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of unwanted byproducts that would require disposal. google.com One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly reduce solvent usage and waste generation. acs.org

Industrial Synthesis Pathways and Optimization Studies

On an industrial scale, the synthesis of 4-Chloro-4-methylpent-1-ene requires a process that is not only efficient and high-yielding but also cost-effective and scalable. A common synthetic route involves the chlorination of the corresponding alcohol, 2-methylpent-4-en-2-ol. lookchem.com

Industrial production often employs large-scale reactors, and may utilize continuous flow processes over batch processing to ensure consistent product quality and improve safety and efficiency. Optimization studies are critical for maximizing the economic viability of the process. Key parameters that are typically optimized include:

Temperature and Pressure: Controlling these parameters is essential for maximizing the reaction rate while minimizing side reactions and energy consumption.

Catalyst Selection and Loading: The choice of catalyst can dramatically influence the reaction's selectivity and efficiency. Optimization involves finding the right balance between catalyst activity, stability, and cost.

Reactant Concentrations and Molar Ratios: Adjusting the ratio of reactants can drive the reaction towards the desired product and maximize the conversion of the limiting reagent.

Solvent and Byproduct Management: The choice of solvent impacts reaction performance, product separation, and waste treatment costs. google.com As discussed, using reagents like TCCA allows for the simple removal of the cyanuric acid byproduct by filtration, which is a significant advantage in a large-scale setting. google.com

Table 2: Key Parameters for Industrial Synthesis Optimization

| Parameter | Objective | Considerations | Reference |

|---|---|---|---|

| Reaction Temperature | Maximize reaction rate and selectivity. | Energy costs, thermal stability of reactants and products. | |

| Solvent | Facilitate reaction, enable easy product separation. | Cost, environmental impact, safety, recyclability. | google.comacs.org |

| Chlorinating Agent | Achieve high yield and selectivity safely and cost-effectively. | Handling, cost, byproduct management (e.g., TCCA for recyclability). | benthamdirect.comrsc.orggoogle.com |

| Process Type | Ensure consistent quality, safety, and throughput. | Batch vs. continuous flow processing. |

| Byproduct Removal | Minimize downstream processing costs and waste. | Filtration for solid byproducts (e.g., cyanuric acid), distillation, or extraction. | google.com |

Reaction Mechanisms and Reactivity of 4 Chloro 4 Methylpent 1 Ene

Mechanistic Pathways Involving the Alkene Moiety

The carbon-carbon double bond in 4-chloro-4-methylpent-1-ene is the primary site for addition reactions. These reactions can proceed through either electrophilic or radical mechanisms, depending on the reagents and reaction conditions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich pi bond attacks an electrophile. The subsequent reaction pathway is influenced by the stability of the intermediate carbocation.

The halogenation of alkenes involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond. masterorganicchemistry.com The reaction with chlorine in an inert solvent typically yields a vicinal dihalide. masterorganicchemistry.com The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. masterorganicchemistry.comlibretexts.org This results in the two halogen atoms being on opposite faces of the original double bond. masterorganicchemistry.com

Here is a table summarizing the reactivity of different chlorinating agents with alkenes:

| Chlorinating Agent | Conditions Favoring Reactivity | General Reactivity |

| Cl₂ | High chloride concentrations | Can dominate for less reactive alkenes nsf.govresearchgate.net |

| Cl₂O | High Free Available Chlorine (FAC) | Can dominate for less reactive alkenes nsf.govresearchgate.net |

| HOCl | Typical aqueous conditions | Predominant for more reactive alkenes nsf.govresearchgate.net |

The addition of hydrogen halides, such as hydrogen chloride (HCl), to an alkene is a classic example of an electrophilic addition. The reaction is initiated by the attack of the alkene's pi electrons on the hydrogen atom of the HCl molecule. mrcolechemistry.co.uk This forms a carbocation intermediate and a chloride ion. mrcolechemistry.co.uk The chloride ion then attacks the carbocation to form the final product.

For 4-chloro-4-methylpent-1-ene, the addition of HCl would proceed via the formation of a carbocation. The stability of this carbocation will determine the regioselectivity of the reaction.

Regioselectivity refers to the preferential direction of bond formation in an addition reaction. In the context of hydrohalogenation of unsymmetrical alkenes, Markovnikov's rule is a key guiding principle.

Markovnikov's Rule: This rule states that in the addition of a protic acid (like HCl) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. doubtnut.com Mechanistically, this is because the more stable carbocation is formed as the intermediate. A tertiary carbocation is more stable than a secondary, which in turn is more stable than a primary carbocation.

In the case of 4-chloro-4-methylpent-1-ene, the addition of HCl would lead to two possible carbocation intermediates:

Path A (Markovnikov): The proton adds to the C1 carbon (the terminal carbon of the double bond), forming a secondary carbocation at the C2 position.

Path B (Anti-Markovnikov): The proton adds to the C2 carbon, forming a primary carbocation at the C1 position.

The secondary carbocation formed in Path A is significantly more stable than the primary carbocation in Path B. Therefore, the reaction is expected to proceed predominantly via the Markovnikov pathway, leading to the formation of 2,4-dichloro-4-methylpentane.

Anti-Markovnikov Addition: Anti-Markovnikov addition occurs when the hydrogen atom adds to the more substituted carbon of the double bond. This is typically observed in radical addition reactions, such as the addition of HBr in the presence of peroxides. doubtnut.com

Radical Addition Reactions

Radical additions to alkenes are initiated by a radical species and proceed through a radical chain mechanism.

The reaction of chlorine atoms with alkenes can proceed through two main pathways: addition to the double bond and abstraction of an allylic hydrogen atom. aip.orgpsu.eduresearchgate.net

Addition: The chlorine atom adds to the double bond, forming a chlorinated alkyl radical. psu.edu This process is generally reversible, and at sufficient pressures, the adduct can be stabilized. psu.edu

Abstraction: A chlorine atom can abstract a hydrogen atom from a position allylic to the double bond. aip.orgpsu.edu This is often an energetically favorable pathway due to the formation of a resonance-stabilized allylic radical. aip.org

The kinetics of chlorine atom reactions with various alkenes have been studied, and it has been found that the rate constants for addition depend on the degree of alkyl substitution at the double bond. researchgate.net Surprisingly, allylic hydrogens in alkenes can be less reactive towards chlorine atoms than analogous alkyl hydrogens in alkanes. researchgate.net

The following table provides a general overview of the reaction pathways for chlorine atoms with alkenes:

| Reaction Pathway | Description | Key Factors |

| Addition | Chlorine atom adds to the C=C double bond, forming a chloroalkyl radical. psu.edu | Pressure, Alkyl substitution at the double bond psu.eduresearchgate.net |

| Abstraction | Chlorine atom abstracts an allylic hydrogen, forming an allylic radical. aip.orgpsu.edu | Formation of a stable, resonance-stabilized radical aip.org |

Influence of Allylic Hydrogens on Radical Reactivity

The presence of allylic hydrogens in 4-Chloro-4-methylpent-1-ene significantly influences its reactivity in radical reactions. Allylic hydrogens are those on a carbon atom adjacent to a carbon-carbon double bond. These hydrogens are particularly susceptible to abstraction by radicals due to the stability of the resulting allylic radical.

The stability of the allylic radical is attributed to resonance. When a radical abstracts an allylic hydrogen from 4-Chloro-4-methylpent-1-ene, the resulting unpaired electron on the carbon atom can be delocalized over the adjacent double bond. This delocalization spreads the radical character over two carbon atoms, thereby stabilizing the intermediate. This increased stability of the allylic radical intermediate lowers the activation energy for its formation, making the allylic hydrogens the preferred site of attack in radical-initiated reactions.

Mechanistic Pathways Involving the Chlorine Substituent

The chlorine atom in 4-Chloro-4-methylpent-1-ene is a key functional group that dictates a significant portion of its chemistry, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

4-Chloro-4-methylpent-1-ene is a tertiary alkyl halide, as the chlorine atom is attached to a tertiary carbon (a carbon atom bonded to three other carbon atoms). This structural feature strongly favors the SN1 (Substitution Nucleophilic Unimolecular) pathway over the SN2 (Substitution Nucleophilic Bimolecular) pathway. studymind.co.ukncert.nic.in

The SN1 reaction proceeds in two steps. studymind.co.uklumenlearning.com The first and rate-determining step is the spontaneous dissociation of the carbon-chlorine bond to form a tertiary carbocation and a chloride ion. studymind.co.ukmasterorganicchemistry.com This step is favored because tertiary carbocations are relatively stable due to hyperconjugation and the inductive effect of the surrounding alkyl groups. masterorganicchemistry.comyoutube.com The second step involves the rapid attack of a nucleophile on the planar carbocation, which can occur from either face, potentially leading to a racemic mixture if the carbon were chiral. masterorganicchemistry.comorganic-chemistry.org

Conversely, the SN2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. lumenlearning.comyoutube.com This mechanism is highly sensitive to steric hindrance. iitk.ac.in

Steric Hindrance: In the case of 4-Chloro-4-methylpent-1-ene, the tertiary carbon atom is sterically hindered by the three bulky groups attached to it: a methyl group, another methyl group, and an allyl group. This significant steric bulk makes it very difficult for a nucleophile to approach and attack the carbon atom from the backside, which is a requirement for the SN2 mechanism. iitk.ac.in Therefore, the SN2 pathway is strongly disfavored.

Electronic Effects: The electronic effects in 4-Chloro-4-methylpent-1-ene also favor the SN1 mechanism. The three alkyl groups attached to the carbon bearing the chlorine atom are electron-donating. iitk.ac.inggckondagaon.in They push electron density towards the carbocation center that forms upon the departure of the chloride ion. This electron donation helps to stabilize the positive charge on the carbocation, thereby facilitating its formation and promoting the SN1 pathway. youtube.com

Leaving Group Characteristics: The chloride ion is a good leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). organic-chemistry.org Its ability to stabilize the negative charge after departing from the molecule is a crucial factor. In polar protic solvents, the chloride ion is further stabilized through hydrogen bonding. organic-chemistry.org

Nucleophile Effects: In SN1 reactions, the rate of the reaction is independent of the concentration of the nucleophile because the nucleophile is not involved in the rate-determining step. lumenlearning.commasterorganicchemistry.com Therefore, even weak nucleophiles can react with the carbocation intermediate once it is formed. masterorganicchemistry.comleah4sci.com Common nucleophiles that can participate in substitution reactions with 4-Chloro-4-methylpent-1-ene include water, alcohols, and other neutral or weakly basic species. youtube.com

Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, 4-Chloro-4-methylpent-1-ene can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. doubtnut.com This process involves the removal of the chlorine atom and a hydrogen atom from an adjacent carbon.

Due to the structure of 4-Chloro-4-methylpent-1-ene, elimination can result in the formation of two possible diene products: 4-methylpenta-1,3-diene and 2-methylpenta-1,4-diene. The major product is typically the more substituted and therefore more stable alkene, in accordance with Zaitsev's rule. leah4sci.com In this case, 4-methylpenta-1,3-diene would be the major product as it is a conjugated diene, which confers extra stability.

Elimination reactions can proceed through either a concerted (E2) or a stepwise (E1) mechanism.

The E2 (Elimination Bimolecular) mechanism is a one-step process where the base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. This pathway is favored by strong bases and is also subject to steric effects.

The E1 (Elimination Unimolecular) mechanism is a two-step process that shares the same first step as the SN1 reaction: the formation of a carbocation intermediate. leah4sci.com In the second step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond.

For a tertiary substrate like 4-Chloro-4-methylpent-1-ene, both E1 and E2 pathways are possible, and they often compete with SN1 reactions. The reaction conditions, particularly the strength of the base and the nature of the solvent, will determine the predominant pathway. A strong, bulky base will favor the E2 mechanism, while a weak base or a high temperature will favor the E1 mechanism, which competes directly with the SN1 pathway.

Stereochemical Outcomes of Elimination Processes

Elimination reactions of alkyl halides, such as 4-chloro-4-methylpent-1-ene, can proceed through different mechanisms, primarily E1 (unimolecular) and E2 (bimolecular), each with distinct stereochemical requirements and outcomes. indusuni.ac.in

For 4-chloro-4-methylpent-1-ene, being a tertiary alkyl halide, the formation of a relatively stable tertiary carbocation is possible, suggesting that the E1 mechanism can be a viable pathway, particularly under conditions with a weak base and a polar protic solvent. libretexts.orgmasterorganicchemistry.com In an E1 reaction, the leaving group departs in the first step to form a planar carbocation intermediate. The subsequent removal of a proton from an adjacent carbon by a base is not stereospecific, meaning there is no required geometry between the departing proton and the leaving group. This lack of stereospecificity can lead to a mixture of alkene products if different stereoisomeric alkenes are possible.

Conversely, the E2 mechanism is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. indusuni.ac.in This mechanism requires a specific geometric arrangement of the proton being removed and the leaving group, known as anti-periplanar geometry. bits-pilani.ac.in In this conformation, the hydrogen, the two carbon atoms, and the leaving group all lie in the same plane, with the hydrogen and the leaving group on opposite sides of the carbon-carbon bond. For tertiary alkyl halides, E2 reactions are favored by the use of strong, non-nucleophilic bases. libretexts.org

In the case of 4-chloro-4-methylpent-1-ene, elimination would lead to the formation of a conjugated diene, 4-methylpenta-1,3-diene. Due to the free rotation around the carbon-carbon single bonds in the acyclic structure of 4-chloro-4-methylpent-1-ene, achieving the necessary anti-periplanar conformation for an E2 reaction is generally possible. The stereochemical outcome, in terms of the geometry of the resulting diene (E vs. Z isomers), would depend on the relative energies of the transition states leading to each isomer.

| Elimination Mechanism | Stereochemical Requirement | Expected Outcome for 4-Chloro-4-methylpent-1-ene |

| E1 | None (planar carbocation intermediate) | Can produce a mixture of stereoisomeric dienes. |

| E2 | Anti-periplanar geometry | Can be stereoselective, favoring the more stable diene isomer. |

Interplay between Alkene and Halide Reactivity

The presence of both an alkene and a tertiary alkyl halide within the same molecule introduces a fascinating interplay of reactivity. The double bond can influence the reaction at the carbon-chlorine bond through neighboring group participation, and the molecule can undergo competitive reactions at either functional group.

Neighboring Group Participation Effects on Reaction Pathways

The π electrons of the double bond in 4-chloro-4-methylpent-1-ene can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. dalalinstitute.comwikipedia.org This participation can significantly affect the rate and mechanism of nucleophilic substitution reactions.

When the chlorine atom departs, the double bond can attack the developing positive charge on the tertiary carbon, forming a bridged, non-classical carbocation intermediate. dalalinstitute.comlibretexts.org This delocalization of the positive charge over multiple atoms stabilizes the intermediate, thereby accelerating the rate of ionization compared to a similar saturated tertiary alkyl halide. dalalinstitute.comwikipedia.org The formation of this bridged intermediate has important stereochemical consequences. The subsequent attack by an external nucleophile would occur from the side opposite to the bridged group, leading to a product with a specific stereochemistry.

This anchimeric assistance is a hallmark of reactions that proceed through an SN1-like mechanism, where carbocation formation is the rate-determining step. utexas.edu The involvement of the double bond can lead to rearranged products in addition to the direct substitution product. The extent of this participation depends on the geometry of the molecule and the reaction conditions.

Competitive Reaction Pathways: Addition vs. Substitution vs. Elimination

Due to its bifunctional nature, 4-chloro-4-methylpent-1-ene can undergo several competitive reaction pathways:

Nucleophilic Substitution (SN1 and SN2): As a tertiary alkyl halide, it is prone to SN1 reactions, especially in polar protic solvents with weak nucleophiles. youtube.comncert.nic.in The stability of the tertiary allylic carbocation intermediate, further stabilized by potential neighboring group participation from the double bond, facilitates this pathway. utexas.edu SN2 reactions are generally disfavored at tertiary centers due to steric hindrance. libretexts.org

Elimination (E1 and E2): Elimination reactions are also highly favored for tertiary alkyl halides. masterorganicchemistry.com E1 reactions often compete with SN1 reactions, particularly at higher temperatures and with weakly basic nucleophiles. mugberiagangadharmahavidyalaya.ac.in The use of a strong, non-nucleophilic base will favor the E2 mechanism, leading to the formation of a conjugated diene. pressbooks.pub

Electrophilic Addition to the Alkene: The double bond can react with electrophiles. For instance, reaction with a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the double bond.

The predominant reaction pathway is highly dependent on the reaction conditions, as summarized in the table below.

| Reaction Condition | Favored Pathway(s) | Expected Major Product(s) |

| Weakly basic nucleophile, polar protic solvent (e.g., H₂O, ROH) | SN1, E1 | Substitution and elimination products |

| Strong, non-nucleophilic base (e.g., t-BuOK) | E2 | Conjugated diene (4-methylpenta-1,3-diene) |

| Strong nucleophile, polar aprotic solvent | SN2 (disfavored) | Minor substitution product |

| Electrophile (e.g., HBr) | Electrophilic Addition | Dihaloalkane |

The competition between these pathways is a central theme in the chemistry of 4-chloro-4-methylpent-1-ene, and careful control of reaction conditions is necessary to selectively achieve a desired transformation.

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates

Infrared (IR) Spectroscopy in Mechanistic Studies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring changes in molecular structure during a chemical reaction. For 4-chloro-4-methylpent-1-ene, IR spectroscopy can provide valuable insights into its reaction mechanisms. The C-Cl stretching vibration in alkyl halides typically appears in the fingerprint region of the IR spectrum, generally between 550 and 850 cm⁻¹ orgchemboulder.comquora.com. Tertiary alkyl chlorides, such as the one present in 4-chloro-4-methylpent-1-ene, are expected to absorb towards the lower end of this range blogspot.com. The vinyl group gives rise to several characteristic absorptions, including the C=C stretching vibration around 1640–1680 cm⁻¹ and the =C-H stretching vibration at approximately 3020–3100 cm⁻¹ libretexts.org.

Identification of Transient Species (e.g., Carbenes, Radicals)

In situ Monitoring of Reaction Progress

In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, without the need for sample extraction. nih.govmt.comyoutube.com This technique can track the disappearance of reactants and the appearance of products by monitoring their characteristic IR absorption bands. For a reaction involving 4-chloro-4-methylpent-1-ene, one could monitor the decrease in the intensity of the C=C stretching vibration of the starting material and the emergence of new bands corresponding to the products. acs.orgacs.org This continuous data stream provides valuable kinetic information and insights into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For 4-chloro-4-methylpent-1-ene, both ¹H and ¹³C NMR would provide a detailed picture of its molecular framework.

In the ¹H NMR spectrum, the protons of the vinyl group are expected to appear in the downfield region, typically between 4.6 and 5.3 ppm. libretexts.org The two geminal protons on the terminal carbon of the double bond would likely exhibit distinct chemical shifts and show coupling to the other vinyl proton. The protons on the carbon adjacent to the chlorine atom would also be deshielded due to the electronegativity of the halogen.

The ¹³C NMR spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbons of the C=C double bond are characteristically found in the downfield region of the spectrum, generally between 115 and 140 ppm. libretexts.org The carbon atom bonded to the chlorine atom would also exhibit a downfield chemical shift, typically in the range of 40-45 ppm for a tertiary alkyl chloride. libretexts.org The study of carbocations by NMR spectroscopy reveals that the chemical shifts of carbocationic centers are significantly downfield compared to their parent compounds, a principle that could be applied to detect such intermediates in reactions of 4-chloro-4-methylpent-1-ene. dalalinstitute.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-4-methylpent-1-ene

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| =CH₂ | ~4.9 - 5.1 |

| -CH= | ~5.7 - 5.9 |

| -CH₂- | ~2.3 - 2.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-4-methylpent-1-ene

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=C (terminal) | ~115 - 120 |

| C=C (internal) | ~135 - 140 |

| C-Cl | ~65 - 75 |

| -CH₂- | ~50 - 55 |

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.

For 4-chloro-4-methylpent-1-ene, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. A key feature would be the presence of an M+2 peak, which is characteristic of chlorine-containing compounds due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. chemguide.co.uklibretexts.org

The fragmentation of 4-chloro-4-methylpent-1-ene would likely involve cleavage at the allylic position, which is a common fragmentation pathway for alkenes, leading to the formation of a stable allylic cation. jove.comyoutube.com Another probable fragmentation would be the loss of a chlorine radical. The analysis of these fragment ions provides valuable information for confirming the structure of the parent molecule and for identifying unknown products in a reaction mixture. Mass spectrometry is also a powerful tool for the detection of gas-phase radical intermediates in chemical reactions. acs.orgaip.orgnih.govjhuapl.edu

Table 3: Expected Key Fragments in the Mass Spectrum of 4-Chloro-4-methylpent-1-ene

| m/z | Possible Fragment |

|---|---|

| 118/120 | [M]⁺ (Molecular ion) |

| 83 | [M - Cl]⁺ |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The presence of a terminal double bond and a tertiary chlorine atom on the same carbon framework allows for selective and sequential reactions, making 4-Chloro-4-methylpent-1-ene a versatile building block for complex organic structures. pcovery.com

Synthesis of Chiral Compounds from Terminal Alkenes

The terminal alkene group in 4-Chloro-4-methylpent-1-ene is a key functional group for asymmetric synthesis, enabling the creation of chiral compounds. Chiral catalysts can be employed in reactions such as asymmetric hydroarylation, where an aryl group is added across the double bond. This process can generate new stereocenters with high enantioselectivity. Research on similar terminal alkenes has demonstrated that iridium-based catalytic systems can achieve high enantiopurity in such transformations. This methodology is crucial for the pharmaceutical and fine chemical industries, where the specific stereoisomer of a molecule is often responsible for its desired biological activity.

Modular Synthesis of Diarylalkanes

The terminal double bond also facilitates the modular synthesis of diarylalkanes. Through dual-catalytic processes that may involve iridium and nickel catalysts, 4-Chloro-4-methylpent-1-ene can react with aryl halides to form 1,1-diarylalkane structures. This type of reaction offers a powerful method for rapidly assembling complex molecular frameworks from simpler, readily available starting materials, which is a significant advantage in medicinal chemistry and materials science for creating libraries of novel compounds.

Precursors for Epoxide Synthesis via Chlorohydrin Intermediates

The alkene functionality in 4-Chloro-4-methylpent-1-ene allows for its conversion into epoxides, which are highly valuable intermediates in organic synthesis. This transformation can be achieved via a two-step process involving the formation of a chlorohydrin intermediate. researchgate.net First, the double bond reacts with a source of chlorine and water (e.g., hypochlorous acid) to form a chlorohydrin. In a subsequent step, treatment with a base promotes an intramolecular Williamson ether synthesis, where the alkoxide formed attacks the carbon bearing the chlorine atom, displacing the chloride and forming the three-membered epoxide ring.

Interactive Table 1: Key Reactions of 4-Chloro-4-methylpent-1-ene

| Reaction Type | Reagents/Catalysts | Functional Group Involved | Product Type |

| Asymmetric Hydroarylation | Chiral Iridium Catalyst | Terminal Alkene | Chiral Compounds |

| Diarylalkane Synthesis | Dual Ir/Ni Catalyst, Aryl Halide | Terminal Alkene | 1,1-Diarylalkanes |

| Epoxidation | 1. HOCl 2. Base | Terminal Alkene | Epoxides |

Polymerization Reactions

The terminal alkene of 4-Chloro-4-methylpent-1-ene enables it to participate in addition polymerization reactions, similar to other vinyl monomers. mdpi.com

Monomer and Comonomer Applications in Specialty Polymer Production

4-Chloro-4-methylpent-1-ene can be used as a monomer or comonomer in the synthesis of specialty polymers. The non-chlorinated analog, 4-methyl-1-pentene, is polymerized to produce poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic known for its low density and high transparency. mdpi.com By incorporating 4-Chloro-4-methylpent-1-ene into polymerization reactions, new polymers with modified properties can be developed. These materials could exhibit enhanced flame resistance, different solubility characteristics, or altered mechanical properties due to the presence of the chlorine atom and the tertiary carbon center.

Control over Polymer Structure and Properties through Chlorinated Alkene Incorporation

The incorporation of 4-Chloro-4-methylpent-1-ene into a polymer chain provides a mechanism to control the final material's structure and properties. The bulky side group, containing both a chlorine atom and two methyl groups, influences how the polymer chains pack together. This steric hindrance can disrupt crystalline packing, leading to a more amorphous polymer structure. Furthermore, the polar carbon-chlorine bond introduces dipole-dipole interactions between polymer chains. These intermolecular forces can increase the rigidity and glass transition temperature of the resulting polymer compared to its non-chlorinated polyethylene (B3416737) or polypropylene (B1209903) counterparts. This strategic incorporation of chlorinated monomers allows for the fine-tuning of polymer properties for specific applications. However, it is important to note that the presence of chlorine can also affect the polymer's degradation properties when exposed to certain environments. scirp.orgnih.gov

Interactive Table 2: Influence of Structural Features on Polymer Properties

| Structural Feature of Monomer | Effect on Polymer Chain | Resulting Polymer Property |

| Bulky Side Group (gem-dimethyl and chloro) | Increased steric hindrance | Reduced crystallinity, more amorphous structure |

| Polar C-Cl Bond | Introduction of dipole-dipole forces | Increased chain rigidity, higher glass transition temp. |

| Tertiary Alkyl Chloride | Potential site for cross-linking/post-polymerization modification | Altered mechanical strength and solubility |

Synthesis of Pharmacologically Relevant Scaffolds and Intermediates

4-Chloro-4-methylpent-1-ene is a halogenated alkene that holds potential as a building block in the synthesis of various organic molecules. Its structure, featuring a terminal double bond and a tertiary alkyl chloride, presents reactive sites for a range of chemical transformations. In principle, this compound could be utilized in the construction of more complex molecular frameworks, including those with potential pharmacological relevance.

The dual functionality of 4-Chloro-4-methylpent-1-ene allows for its participation in reactions such as Friedel-Crafts alkylations, where the tertiary carbocation formed upon chloride departure can react with electron-rich aromatic systems. This type of reaction is fundamental in the synthesis of various scaffolds. For instance, the reaction with phenolic compounds could theoretically lead to the formation of chromane (B1220400) derivatives, a common motif in bioactive molecules.

Additionally, the terminal alkene group provides a handle for further functionalization through reactions like hydroboration-oxidation, epoxidation, or polymerization. These transformations could introduce new functionalities and expand the molecular diversity accessible from this starting material.

Due to the absence of specific research data, a data table of detailed research findings cannot be generated at this time.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of 4-Chloro-4-methylpent-1-ene presents a compelling challenge due to its multiple reactive sites: the carbon-carbon double bond and the tertiary alkyl chloride. Future research is intensely focused on developing novel catalytic systems that can precisely target a specific site, enabling the synthesis of complex molecules.

Transition metal catalysis is a cornerstone of this research. Catalysts based on palladium, cobalt, manganese, and ruthenium are being explored for C–H activation and functionalization, which could allow for reactions at positions previously difficult to access. nih.govnih.govmdpi.com For instance, directing-group-assisted C-H functionalization could enable selective modification of the molecule's backbone. nih.govmdpi.com Visible-light photoredox catalysis is another burgeoning area, offering mild and ecologically benign conditions for a variety of transformations. rsc.orgresearchgate.net The use of copper-based photocatalysts, in particular, is gaining traction due to their economic and environmental benefits over heavier metals like iridium and ruthenium. rsc.org These systems can facilitate challenging carbon-carbon and carbon-heteroatom bond formations, which could be applied to the alkene or alkyl halide moiety of 4-Chloro-4-methylpent-1-ene. rsc.orgresearchgate.net

| Catalytic Approach | Potential Advantage for 4-Chloro-4-methylpent-1-ene | Key Research Focus |

|---|---|---|

| Transition Metal Catalysis (Pd, Co, Mn, Ru) | High selectivity for C-H functionalization and cross-coupling reactions. | Achieving regioselectivity between the alkene and alkyl halide functionalities. |

| Visible-Light Photoredox Catalysis (Cu, Ir, Ru) | Mild reaction conditions, high functional group tolerance, and unique reaction pathways. | Developing earth-abundant catalysts (e.g., copper-based) for sustainable processes. rsc.org |

| Enzyme Catalysis | High specificity, often requiring no protecting groups, leading to greener processes. acs.org | Discovering or engineering enzymes for specific transformations of haloalkenes. |

Integration with Flow Chemistry and Continuous Processing Techniques

The integration of synthetic routes involving 4-Chloro-4-methylpent-1-ene with flow chemistry and continuous processing is a significant trend. This technology offers numerous advantages over traditional batch processing, particularly in terms of safety, control, and scalability. rsc.orgscispace.commt.commdpi.com

Halogenation reactions and subsequent manipulations of haloalkenes can be highly exothermic and may involve toxic or hazardous reagents. rsc.orgscispace.com Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior thermal control, rapidly dissipating heat and preventing dangerous temperature spikes. scispace.commdpi.com This enhanced safety profile makes it possible to use highly reactive reagents and explore reaction conditions that would be unsafe in batch reactors. rsc.orgmt.com Furthermore, flow chemistry enables precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to improved product yields and selectivity. mt.com This technology is particularly well-suited for photochemical and electrochemical reactions, which are becoming more prevalent in modern organic synthesis. researchgate.net

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reactor volumes and excellent heat transfer. rsc.orgmt.com |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, improving yield and selectivity. mt.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by running the system for longer durations ("scaling out"). researchgate.net |

| Reagent Handling | Handling large quantities of hazardous reagents is required. | On-demand generation and immediate use of hazardous reagents is possible. researchgate.net |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced, in-situ spectroscopic techniques are becoming indispensable tools for probing the intricate details of reactions involving 4-Chloro-4-methylpent-1-ene in real-time.

Techniques such as ReactIR (FTIR) and Raman spectroscopy allow researchers to monitor the concentration of reactants, intermediates, and products as a function of time, directly within the reaction vessel. mt.com This provides invaluable data for determining reaction kinetics and identifying transient intermediates that are key to the catalytic cycle. mt.comrsc.org For organometallic chemistry, which is central to the catalytic functionalization of this compound, these methods are particularly powerful as they can be used under a wide range of conditions, including elevated pressure and temperature, without the need for manual sampling. mt.com Other methods like in-situ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also being applied to elucidate complex reaction mechanisms, providing structural information on short-lived species. njit.edursc.org

Theoretical Predictions and Machine Learning in Reaction Design

The synergy between experimental work and computational chemistry is accelerating the pace of discovery. Theoretical predictions and machine learning are emerging as powerful tools for designing novel reactions and optimizing conditions for the synthesis and functionalization of 4-Chloro-4-methylpent-1-ene.

Density Functional Theory (DFT) calculations are routinely used to investigate the mechanisms of complex catalytic reactions. acs.orgresearchgate.net By mapping out the energy profiles of potential reaction pathways, researchers can understand why certain catalysts are effective, predict the outcomes of new catalyst-substrate combinations, and rationally design more efficient catalysts. acs.orgbyu.edu

More recently, machine learning (ML) has entered the field of chemical synthesis. bohrium.com ML models are being trained on vast datasets of known reactions to predict the products of unknown reactions, suggest optimal reaction conditions (including solvents), and even propose novel synthetic routes. bohrium.comchemrxiv.org This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. For a molecule like 4-Chloro-4-methylpent-1-ene, ML could be used to predict site-selectivity in functionalization reactions with different catalysts or to identify green solvent alternatives for existing processes. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the key laboratory-scale synthetic routes for 4-Chloro-4-methylpent-1-ene, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Chlorination Strategies : Use chlorinating agents like SOCl₂ or PCl₃ under controlled temperatures (0–25°C) to selectively introduce the chloro group. Monitor reaction progress via TLC or GC-MS to avoid over-chlorination .

- Purification : Distillation under reduced pressure (e.g., 40–60 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) can isolate the product from byproducts like di-chlorinated isomers .

- Key Parameters : Reactant stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 4-Chloro-4-methylpent-1-ene?

- NMR Analysis :

- ¹H NMR : Look for characteristic vinyl proton signals (δ 4.8–5.5 ppm) and methyl group splitting patterns (e.g., δ 1.2–1.5 ppm for the 4-methyl group).

- ¹³C NMR : Identify the chloro-substituted carbon (δ 40–50 ppm) and alkene carbons (δ 110–130 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic additions to 4-Chloro-4-methylpent-1-ene?

- Electronic and Steric Effects :

- The chloro group at C4 exerts an electron-withdrawing inductive effect, destabilizing carbocation formation at C4.

- Steric hindrance from the 4-methyl group directs electrophiles (e.g., H⁺ in acid-catalyzed hydration) to the less substituted C2 position .

Q. How can computational chemistry (DFT, MD) predict solvent effects on the compound’s stability and reactivity?

- Solvent Modeling :

- Use polarizable continuum models (PCM) to simulate solvent interactions. For example, chloroform stabilizes the compound via dipole-dipole interactions, while polar aprotic solvents (e.g., DMSO) may enhance nucleophilic attack at the chloro site .

Q. What analytical strategies resolve contradictions in experimental data (e.g., unexpected byproducts or instability)?

- Data Triangulation :

- Combine GC-MS, HPLC, and 2D NMR (e.g., HSQC, COSY) to identify minor byproducts.

- Kinetic Studies : Monitor degradation under varying pH, temperature, or light exposure using UV-Vis spectroscopy .

Applications in Complex Synthesis

Q. How can 4-Chloro-4-methylpent-1-ene serve as a precursor in synthesizing bioactive molecules or polymers?

- Drug Intermediate Synthesis :

- The chloro group enables nucleophilic substitution (e.g., with amines or thiols) to generate pharmacologically relevant scaffolds like piperidine or thioether derivatives .

- Polymer Chemistry : Use as a monomer in radical polymerization to create chlorinated polyolefins with tailored thermal stability .

Tables for Key Data

| Reaction Optimization | Conditions | Yield |

|---|---|---|

| Chlorination with SOCl₂ | 0°C, 2h, CH₂Cl₂ | 78% |

| Purification by Distillation | BP: 85–90°C (60 mmHg) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.